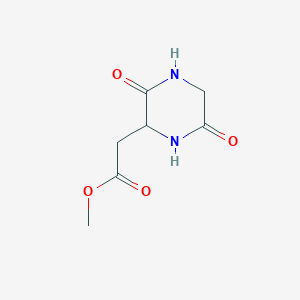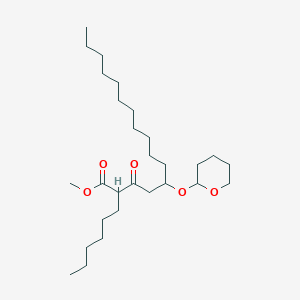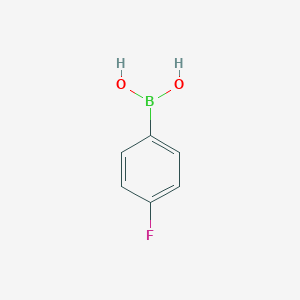
4-Fluorophenylboronic acid
Descripción general
Descripción
4-Fluorophenylboronic acid is a chemical compound with the molecular formula C6H6BFO2 . It is commonly used in laboratory settings .
Synthesis Analysis
The synthesis of 4-Fluorophenylboronic acid involves coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .Molecular Structure Analysis
The molecular structure of 4-Fluorophenylboronic acid consists of a fluorine atom (F) attached to a phenyl ring, which is further attached to a boronic acid group (B(OH)2) . The average molecular mass is 139.920 Da .Chemical Reactions Analysis
4-Fluorophenylboronic acid can be used as a reactant in various chemical reactions. These include Suzuki coupling using microwave and triton B catalyst, Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids, Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles, Cu-catalyzed Petasis reactions, and more .Physical And Chemical Properties Analysis
4-Fluorophenylboronic acid is a powder with a melting point of 262-265 °C (lit.) . It has a molecular weight of 139.92 .Aplicaciones Científicas De Investigación
Biomedical Applications
Phenylboronic acid and its moieties, including 4-Fluorophenylboronic acid, are known to form covalent bonds with polyol compounds . This property has attracted researchers due to its potential in various biomedical applications . For instance, phenylboronic acid-functionalized chitosan conjugates have shown to exhibit a plethora of properties that can be exploited for a variety of applications .
Glucose-Sensitive Polymers
One significant application of these conjugates is their ability to function as glucose-sensitive polymers . This enables self-regulated insulin release in the treatment of diabetes .
Diagnostic Agent
These conjugates also function as a diagnostic agent , providing another important application in the medical field.
Wound Healing
The conjugates of phenylboronic acid and chitosan have been used in wound healing . This is due to their biocompatibility, biodegradability, and high chemical reactivity .
Tumor Targeting
Another noteworthy use of these conjugates has been in tumor targeting . This application is particularly important in the field of cancer research and treatment .
Coupling Reactions
4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Synthesis of Biologically Active Terphenyls
It is also used to make novel biologically active terphenyls . These compounds have various applications in medicinal chemistry.
Suzuki Coupling
4-Fluorophenylboronic acid can be used as a reactant in Suzuki coupling . This is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis.
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Fluorophenylboronic acid is primarily used as a reactant in various coupling reactions . It interacts with targets such as arenediazonium tetrafluoroborates, iodonium salts, and iodanes . These targets play a crucial role in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound forms a covalent bond with the target molecule, resulting in a new compound . This interaction is central to the Suzuki-Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by 4-Fluorophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of two organic compounds with the aid of a palladium catalyst . The compound’s role in this pathway can lead to the synthesis of various biologically active molecules .
Result of Action
The action of 4-Fluorophenylboronic acid results in the formation of new organic compounds through carbon-carbon bond formation . It is also used to synthesize novel biologically active terphenyls . These resulting compounds can have various applications, depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of 4-Fluorophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base . Additionally, the reaction is typically performed in an aqueous solution or organic solvent . Therefore, factors such as the presence and concentration of the catalyst, the type of base used, and the reaction medium can all impact the compound’s action .
Propiedades
IUPAC Name |
(4-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUNNMJLXWQQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO2 | |
| Record name | 4-fluorophenylboronic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301378 | |
| Record name | 4-Fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenylboronic acid | |
CAS RN |
1765-93-1 | |
| Record name | (4-Fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1765-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluorophenyl)boronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001765931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1765-93-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-FLUOROPHENYL)BORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9BF8EKZ8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

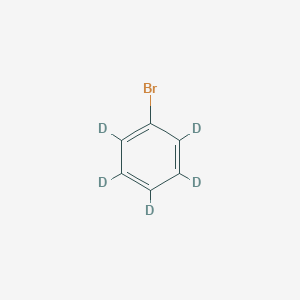
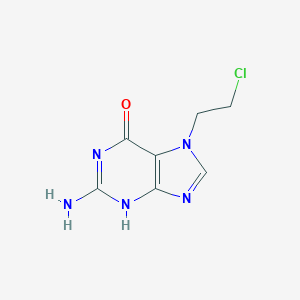
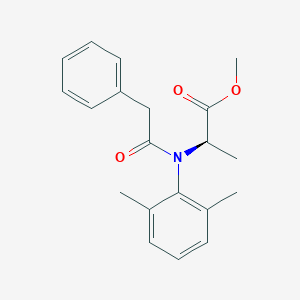


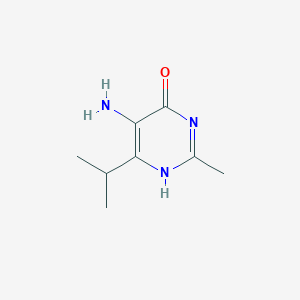
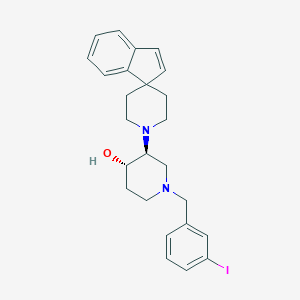
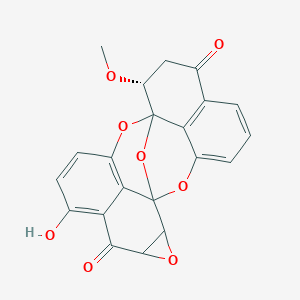
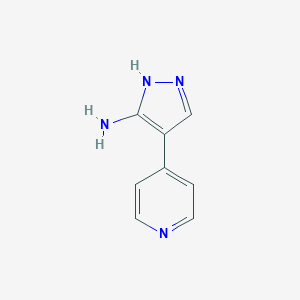
![Thieno[3,4-D]pyrimidine-2,4-diol](/img/structure/B116807.png)
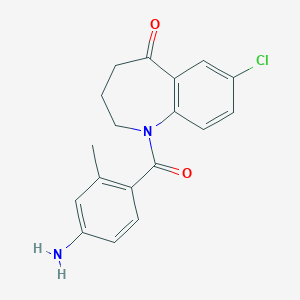
![Thieno[2,3-d]pyrimidine-2,4-diol](/img/structure/B116809.png)
